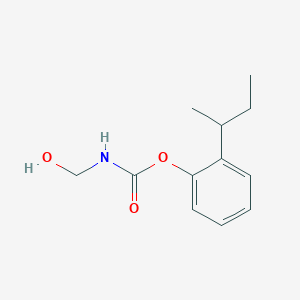![molecular formula C18H18N2O B14603396 N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide CAS No. 59135-37-4](/img/structure/B14603396.png)
N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide is a compound that has garnered interest in various scientific fields due to its unique structural properties. The compound features a carbazole moiety, which is known for its photophysical and electronic properties, making it a valuable component in materials science and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents like dichloromethane or chloroform and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and recrystallization are common to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione.
Reduction: The prop-2-enamide group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the propyl chain.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carbazole-3,6-dione.
Reduction: N-[3-(9H-Carbazol-9-YL)propyl]propylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential in bioimaging and as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism by which N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide exerts its effects involves its interaction with molecular targets through its carbazole moiety. The compound can participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with cellular components through hydrogen bonding and π-π interactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(3-(9H-Carbazol-9-YL)-2-hydroxypropyl)-4-methyl-N-(4-methylphenyl)benzenesulfonamide: Similar in structure but with additional functional groups that may alter its properties.
Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: A polymeric form that exhibits different physical and chemical properties due to its polymeric nature
Uniqueness
N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide is unique due to its specific combination of a carbazole moiety with a prop-2-enamide group, providing a balance of electronic and structural properties that make it versatile for various applications .
Properties
CAS No. |
59135-37-4 |
|---|---|
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
N-(3-carbazol-9-ylpropyl)prop-2-enamide |
InChI |
InChI=1S/C18H18N2O/c1-2-18(21)19-12-7-13-20-16-10-5-3-8-14(16)15-9-4-6-11-17(15)20/h2-6,8-11H,1,7,12-13H2,(H,19,21) |
InChI Key |
TZZFQJDYFXRJDO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


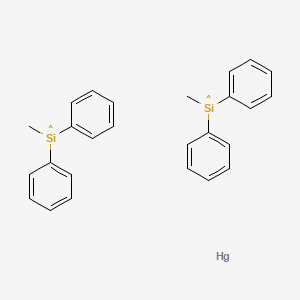
![(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)
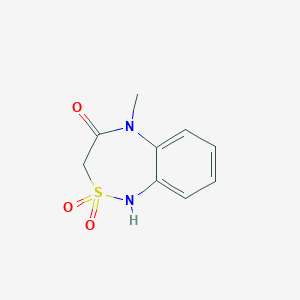

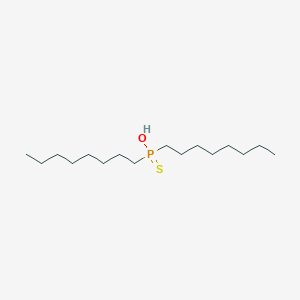
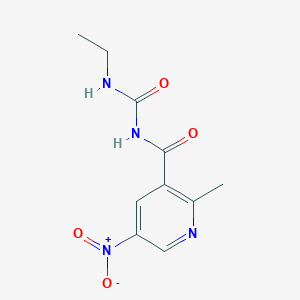
![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)
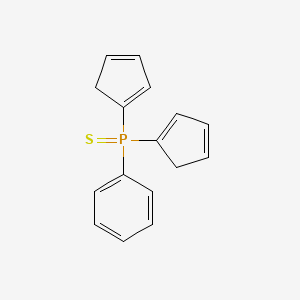
![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)

![1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B14603380.png)
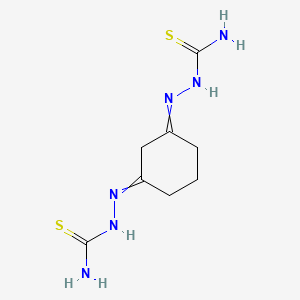
![4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14603388.png)
